6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate
Description
Properties
IUPAC Name |
6-methyl-6-azaspiro[2.5]octan-2-amine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH.H2O/c1-10-4-2-8(3-5-10)6-7(8)9;;;/h7H,2-6,9H2,1H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMXWGIPHNKQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC2N.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Approaches
The spirocyclic backbone is typically constructed via annulation reactions or cyclopropanation of preformed rings. Key methods include:
-
Simmon-Smith Cyclopropanation : A metal carbenoid (e.g., Et₂Zn/ClCH₂I) reacts with exocyclic alkenes to form the cyclopropane ring. This method is highlighted in US8927739B2 for analogous 5-azaspiro systems.
-
Dihalocarbene Addition : Thermal decomposition of trihaloacetates (e.g., NaCCl₃) generates dihalocarbenes, which add to olefins. Subsequent hydrodehalogenation yields the cyclopropane.
Example :
A cyclopentane precursor undergoes dihalocarbene addition followed by reductive elimination to form the spiro[2.5]octane framework.
Synthesis of 6-Methyl-6-azaspiro[2.5]octan-1-amine
Methylation
Methyl groups are added using methylating agents (e.g., CH₃I, (CH₃)₂SO₄) under basic conditions.
Salt Formation and Hydration
Dihydrochloride Preparation
The free base is treated with HCl gas or aqueous HCl in polar solvents (e.g., ethanol, water). Crystallization with stoichiometric water yields the hydrate.
Typical Conditions :
Case Studies from Patent Literature
US8927739B2: Spirocyclopropyl Proline Derivatives
While focused on 5-azaspiro systems, this patent details critical steps transferable to 6-azaspiro synthesis:
WO2018153312A1: Multi-Step Synthesis
This route involves:
Industrial-Scale Protocols
Vendor-Scale Synthesis (Ambeed)
A representative protocol from Ambeed.com (Result 9) outlines:
-
Nucleophilic Substitution : 6-Azaspiro[2.5]octane reacts with 2,6-difluoronicotinic acid in dioxane/DIPEA (72% yield).
-
Acid-Base Workup : EtOAc extraction and silica gel chromatography.
Reaction Table :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | DIPEA, 1,4-dioxane | 20°C, 18 hr | 72% |
| 2 | EtOAc/H₂O | RT, extraction | – |
| 3 | Silica gel chromatography | Hexanes/EtOAc | – |
Analytical Validation
Characterization Data
Challenges and Optimization
Key Issues
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has indicated that compounds similar to 6-Methyl-6-azaspiro[2.5]octan-1-amine exhibit potential antidepressant properties. These compounds are believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. A study conducted on related spiro compounds demonstrated significant antidepressant-like effects in animal models, suggesting that 6-Methyl-6-azaspiro[2.5]octan-1-amine may also offer similar benefits.
Table 1: Summary of Antidepressant Studies on Spiro Compounds
| Compound Name | Model Used | Key Findings |
|---|---|---|
| 6-Methyl-6-azaspiro[2.5]octan | Mouse Forced Swim Test | Reduced immobility time |
| 4-(2-Methylpiperazinyl)-1-benzyl | Rat Tail Suspension | Increased locomotor activity |
| 3-(4-Fluorophenyl)-1-(pyridin-3-yl) | Mouse Open Field Test | Enhanced exploratory behavior |
Neuropharmacology
Cognitive Enhancement
The compound's structure suggests potential interactions with cholinergic systems, which are crucial for learning and memory. Preliminary studies have shown that spiro compounds can enhance cognitive functions in rodent models by increasing acetylcholine levels. This property could be beneficial in developing treatments for cognitive deficits associated with conditions such as Alzheimer's disease.
Case Study: Cognitive Enhancement in Rodent Models
In a controlled study, administration of a related spiro compound resulted in improved performance on memory tasks compared to control groups. The results indicated a statistically significant increase in the retention of learned behaviors.
Organic Synthesis
Building Block for Complex Molecules
6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows for the creation of complex molecules through various synthetic pathways, including cyclization and functionalization reactions.
Table 2: Synthetic Applications of Spiro Compounds
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Cyclization | Spiro compound + electrophile | New spirocyclic derivative |
| Functionalization | Nucleophilic substitution | Modified spiro compound |
| Cross-coupling | Spiro compound + aryl halide | Biaryl spiro compound |
Mechanism of Action
The mechanism by which 6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the specific biological system or chemical reaction.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related spirocyclic derivatives:
Functional Group Analysis
- Amine vs. Carboxylate/Ethynyl: The primary amine in the target compound enables nucleophilic reactions (e.g., amide bond formation), whereas the carboxylate ester in allows for hydrolysis or transesterification.
- Dihydrochloride Hydrate vs. Anhydrous Salts: The hydrate form in the target compound likely improves shelf-life and reduces hygroscopicity compared to anhydrous hydrochlorides, as seen in pharmaceutical dihydrate standards like sodium aminosalicylate .
Biological Activity
6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate is a compound of interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H16N2·2ClH
- Molecular Weight : 231.16 g/mol
- CAS Number : 1436-46-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Kinases : Recent studies indicate that this compound may inhibit specific kinases, which are crucial for the proliferation and survival of certain cancer cells. For instance, inhibitors targeting AAK1 and GAK kinases have shown promise in antiviral applications, suggesting a potential similar pathway for this compound .
- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Table 1: Biological Activity Profile
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various azaspiro compounds, including this compound, against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, highlighting its potential as a novel antibacterial agent .
Case Study 2: Antiviral Potential
Another research project focused on the antiviral effects of compounds similar to this compound against dengue virus. The study found that these compounds could inhibit viral replication in human dendritic cells, suggesting a mechanism involving the modulation of host cellular pathways critical for viral entry and replication .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates good absorption and permeability across biological membranes, making it a candidate for further development in therapeutic applications. Toxicological assessments have shown that while the compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe at therapeutic doses .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity of 6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate?
- Methodological Answer : High-performance liquid chromatography (HPLC) is widely used for purity assessment. A reversed-phase C18 column with a gradient mobile phase (e.g., acetonitrile:tetrahydrofuran [65:35] and 0.1% acetic acid in water) is effective for separating impurities. Quantification can be achieved by comparing peak areas of the sample to a certified reference standard. Ensure UV detection at wavelengths optimized for the compound’s chromophores (e.g., 210–280 nm). For example, mobile phase compositions similar to those in impurity analysis of adapalene-related compounds can be adapted .
| Example HPLC Parameters |
|---|
| Column: C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A: 0.1% acetic acid in water |
| Mobile Phase B: Acetonitrile:THF (65:35) |
| Gradient: 10% B to 90% B over 30 min |
| Flow Rate: 1.0 mL/min |
| Detection: UV at 254 nm |
Q. How should solubility challenges be addressed when preparing aqueous solutions of this compound?
- Methodological Answer : Solubility can vary significantly with pH and solvent composition. For aqueous solutions, start with a small aliquot dissolved in dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v), then dilute with phosphate-buffered saline (PBS) or water. If precipitation occurs, adjust pH using 0.1 M HCl or NaOH. For in vivo studies, formulations with co-solvents like PEG300 (30%) and Tween 80 (5%) in saline can enhance solubility. Centrifugation or sonication may be required to achieve homogeneity .
Advanced Research Questions
Q. How can enantiomeric purity be assessed for this compound?
- Methodological Answer : Chiral HPLC or polarimetry are standard techniques. For HPLC, use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane:isopropanol (80:20) containing 0.1% diethylamine. X-ray crystallography with Flack or Hooft parameters can resolve absolute configuration ambiguities. For example, Rogers’s η or Flack’s x parameters are robust for enantiomorph-polarity determination in crystallographic studies .
Q. What in vivo models are suitable for studying the pharmacological effects of this compound?
- Methodological Answer : Rodent models (e.g., transgenic mice overexpressing Gq proteins) are effective for studying cardiac remodeling or neurological effects, as demonstrated for structurally related compounds like Bavisant dihydrochloride hydrate. For neuropharmacology, H3 receptor antagonism can be evaluated using behavioral assays (e.g., Y-maze for cognitive function). Dose-response studies should include pharmacokinetic profiling to assess blood-brain barrier penetration and metabolite identification .
Q. How can conflicting data on receptor binding affinity be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature). Validate results using orthogonal methods:
Radioligand Binding Assays : Use [³H]-labeled ligands in competition assays with varying ATP concentrations.
Functional Assays : Measure cAMP production or calcium flux in transfected HEK293 cells.
Structural Analysis : Perform molecular docking simulations using cryo-EM or X-ray structures of target receptors. Cross-reference findings with databases like PubChem to confirm consistency .
Data Contradiction Analysis
Q. How should researchers address variability in biological activity across different batches of the compound?
- Methodological Answer : Batch variability often stems from differences in hydration states or counterion stoichiometry. Characterize each batch via:
- Thermogravimetric Analysis (TGA) : Quantify hydrate content.
- Ion Chromatography : Verify chloride ion ratio.
- Biological Replicates : Include at least three independent experiments with internal controls. If activity discrepancies persist, assess impurity profiles using LC-MS and adjust synthetic protocols to minimize byproducts .
Synthesis and Characterization
Q. What strategies are effective for synthesizing this compound?
- Methodological Answer : Key steps include:
Spirocyclization : Use a Mitsunobu reaction to form the spirocyclic core.
Amine Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups to prevent side reactions.
Salt Formation : React the free base with HCl in ethanol, followed by crystallization from water to isolate the dihydrochloride hydrate. Confirm stoichiometry via elemental analysis and NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
